Isoeuphorbetin

Description

BenchChem offers high-quality Isoeuphorbetin suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Isoeuphorbetin including the price, delivery time, and more detailed information at info@benchchem.com.

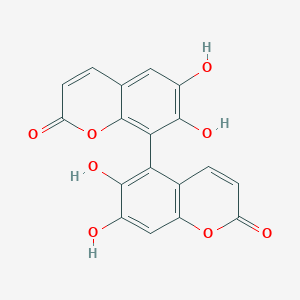

Structure

3D Structure

Properties

IUPAC Name |

8-(6,7-dihydroxy-2-oxochromen-5-yl)-6,7-dihydroxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H10O8/c19-9-5-7-1-3-13(22)26-18(7)15(17(9)24)14-8-2-4-12(21)25-11(8)6-10(20)16(14)23/h1-6,19-20,23-24H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCLQXBHUUFURBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)OC2=C(C(=C(C=C21)O)O)C3=C(C(=CC4=C3C=CC(=O)O4)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H10O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Natural Provenance and Biological Interactions of Isoeuphorbetin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoeuphorbetin, a naturally occurring coumarin, has garnered interest within the scientific community for its potential therapeutic properties. This technical guide provides an in-depth overview of the natural sources of Isoeuphorbetin, details plausible methodologies for its extraction and isolation, and explores its potential interactions with key cellular signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Natural Sources of Isoeuphorbetin

Isoeuphorbetin has been identified as a constituent of plants belonging to the Euphorbiaceae family, commonly known as the spurge family. The primary documented botanical source of this compound is:

-

Euphorbia lathyris L. [1]: Also known as caper spurge or mole plant, this species is the most frequently cited natural source of Isoeuphorbetin. Various parts of the plant, including the seeds, have been investigated for their phytochemical composition.

While direct quantitative data for Isoeuphorbetin is not extensively available in the reviewed literature, studies on the phytochemical composition of Euphorbia lathyris have provided general quantitative information on related compound classes.

Data Presentation: Phytochemical Composition of Euphorbia lathyris

The following table summarizes the total phenolic and flavonoid content found in different parts of Euphorbia lathyris, which provides context for the general phytochemical landscape in which Isoeuphorbetin is found. It is important to note that these values do not represent the specific concentration of Isoeuphorbetin.

| Plant Part | Total Phenolic Content (mg GAE/100g DW) | Total Flavonoid Content (mg RE/100g DW) | Reference |

| Testa | 290.46 ± 15.09 | Not Reported | [2][3] |

| Stem | 215.14 ± 15.00 | 11.72 ± 0.38 | [2][3] |

| Seed | 117.44 ± 9.34 | Not Reported | [2][3] |

| Root | 170.00 ± 0.88 | 215.68 ± 3.10 | [2][3] |

GAE: Gallic Acid Equivalents; RE: Rutin Equivalents; DW: Dry Weight.

Experimental Protocols: Extraction and Isolation of Isoeuphorbetin

Plant Material Collection and Preparation

-

Collection: Collect fresh, healthy seeds of Euphorbia lathyris.

-

Authentication: A voucher specimen should be deposited in a recognized herbarium for botanical authentication.

-

Drying: Air-dry the seeds in a well-ventilated area at room temperature until a constant weight is achieved.

-

Grinding: Grind the dried seeds into a fine powder using a mechanical grinder.

Extraction

-

Solvent Selection: Based on the polar nature of coumarins, a polar solvent such as methanol or ethanol is recommended for extraction.

-

Maceration:

-

Soak the powdered plant material (e.g., 500 g) in 95% ethanol (2.5 L) at room temperature for 72 hours with occasional stirring.

-

Filter the extract through Whatman No. 1 filter paper.

-

Repeat the maceration process three times with fresh solvent to ensure exhaustive extraction.

-

-

Concentration: Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to yield a crude ethanolic extract.

Fractionation

-

Solvent-Solvent Partitioning:

-

Suspend the crude ethanolic extract in distilled water to create an aqueous suspension.

-

Perform successive liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.

-

Monitor the presence of coumarins in each fraction using Thin Layer Chromatography (TLC). It is anticipated that Isoeuphorbetin will predominantly partition into the ethyl acetate fraction.

-

-

Concentration of Fractions: Concentrate the ethyl acetate fraction to dryness using a rotary evaporator.

Isolation by Column Chromatography

-

Stationary Phase: Use silica gel (60-120 mesh) as the stationary phase for column chromatography.

-

Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., n-hexane) and pack it into a glass column.

-

Sample Loading: Dissolve the dried ethyl acetate fraction in a minimal amount of the initial mobile phase and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then carefully load the dried, adsorbed sample onto the top of the packed column.

-

Elution:

-

Begin elution with a non-polar solvent such as n-hexane and gradually increase the polarity by adding increasing proportions of a more polar solvent like ethyl acetate.

-

A typical gradient elution profile might be: n-hexane -> n-hexane:ethyl acetate (9:1, 8:2, 7:3, ... 1:9) -> ethyl acetate -> ethyl acetate:methanol (9:1).

-

-

Fraction Collection: Collect the eluate in fractions of equal volume (e.g., 20 mL).

-

TLC Monitoring: Monitor the collected fractions by TLC, using a suitable solvent system (e.g., chloroform:methanol, 95:5) and visualize the spots under UV light (254 nm and 365 nm) and by spraying with a suitable reagent (e.g., 10% sulfuric acid in ethanol followed by heating).

-

Pooling of Fractions: Combine the fractions that show a similar TLC profile and contain the target compound.

Purification by Preparative HPLC

-

System: Use a preparative High-Performance Liquid Chromatography (HPLC) system equipped with a C18 column.

-

Mobile Phase: A gradient of methanol and water is a common mobile phase for the separation of coumarins.

-

Sample Preparation: Dissolve the pooled and concentrated fractions containing Isoeuphorbetin in the mobile phase and filter through a 0.45 µm syringe filter.

-

Injection and Fraction Collection: Inject the sample onto the preparative HPLC system and collect the peak corresponding to Isoeuphorbetin.

-

Purity Analysis: Assess the purity of the isolated Isoeuphorbetin using analytical HPLC.

Structure Elucidation

Confirm the identity of the isolated compound as Isoeuphorbetin using spectroscopic techniques such as:

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Nuclear Magnetic Resonance (NMR): ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC experiments to elucidate the chemical structure.

-

Infrared (IR) Spectroscopy: To identify functional groups.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To determine the absorption maxima.

Potential Signaling Pathway Interactions

Based on the known biological activities of structurally similar coumarins and other phytochemicals, Isoeuphorbetin is likely to exert its effects through the modulation of key cellular signaling pathways, including the NF-κB and Nrf2 pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response, cell survival, and proliferation. Its aberrant activation is implicated in various chronic diseases, including cancer and inflammatory disorders. Many natural compounds are known to inhibit the NF-κB pathway.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is the primary regulator of the cellular antioxidant response. Activation of Nrf2 leads to the transcription of a battery of antioxidant and cytoprotective genes, thereby protecting cells from oxidative stress-induced damage. Many phytochemicals are known to activate the Nrf2 pathway.

Conclusion

Isoeuphorbetin, a coumarin found in Euphorbia lathyris, represents a promising natural product for further investigation. While specific quantitative data and detailed isolation protocols are not yet widely published, this guide provides a robust framework for its extraction, isolation, and preliminary biological evaluation. The potential for Isoeuphorbetin to modulate the NF-κB and Nrf2 signaling pathways suggests that it may possess anti-inflammatory, antioxidant, and chemopreventive properties. Further research is warranted to fully elucidate the quantitative distribution of Isoeuphorbetin in its natural sources, to optimize its isolation, and to definitively characterize its mechanisms of action and therapeutic potential.

References

The Discovery and Isolation of Isoeuphorbetin from Viola philippica: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the flavonoid isoeuphorbetin, a compound of significant interest in the scientific community, with a focus on its presence in Viola philippica. Isoeuphorbetin, also known as isoquercitrin, is a glycoside of quercetin that has been identified in various Viola species, including Viola philippica. While the presence of isoeuphorbetin in Viola philippica has been confirmed, detailed protocols for its specific isolation and quantification from this plant are not extensively documented in current literature. This guide, therefore, synthesizes established methodologies for flavonoid isolation from related plant matrices to propose a comprehensive experimental workflow for researchers, scientists, and drug development professionals.

Data Presentation: Quantitative Analysis of Flavonoids in Viola Species

| Species | Plant Part | Analytical Method | Compound | Concentration/Yield | Reference |

| Viola philippica | Leaves | Spectrophotometry | Total Flavonoids | 13.09 - 40.08 mg RE/100 g FW | [1] |

| Viola arvensis | Aerial Parts | HPLC-ESI-MS | Isoquercitrin | Identified | |

| Viola declinata | Aerial Parts | HPLC-ESI-MS | Isoquercitrin | Identified | |

| Viola calcarata | Flowers | HPLC | Isoquercitrin | 5.40 mg/100 g FW |

RE: Rutin Equivalents; FW: Fresh Weight

Experimental Protocols: A Proposed Methodology for Isoeuphorbetin Isolation

The following is a detailed, multi-step protocol for the extraction, purification, and identification of isoeuphorbetin from the whole plant of Viola philippica. This protocol is adapted from established methods for flavonoid isolation from various plant sources.

Extraction

-

Plant Material Preparation: Collect fresh, healthy whole plants of Viola philippica. Clean the plant material thoroughly to remove any soil and debris. Air-dry the plants in the shade or use a lyophilizer for rapid drying. Grind the dried plant material into a coarse powder.

-

Solvent Extraction: Macerate the powdered plant material in 80% methanol (1:10 w/v) at room temperature for 24 hours with occasional stirring. Filter the extract through Whatman No. 1 filter paper. Repeat the extraction process three times with fresh solvent. Pool the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude methanol extract.

Purification

-

Liquid-Liquid Partitioning: Suspend the crude methanol extract in distilled water and partition it successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate. The flavonoid glycosides, including isoeuphorbetin, are expected to be enriched in the ethyl acetate fraction. Concentrate the ethyl acetate fraction to dryness.

-

Column Chromatography: Subject the dried ethyl acetate fraction to column chromatography on a silica gel (60-120 mesh) column. Elute the column with a gradient of chloroform and methanol, starting with 100% chloroform and gradually increasing the polarity by adding methanol. Collect fractions of 20-25 mL and monitor them by thin-layer chromatography (TLC).

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): Pool the fractions showing the presence of the target compound (based on TLC comparison with a standard) and subject them to preparative HPLC for final purification. A C18 column is typically used with a mobile phase consisting of a gradient of methanol and water, often with a small percentage of formic acid to improve peak shape.

Identification and Characterization

-

High-Performance Liquid Chromatography (HPLC-UV): Confirm the purity of the isolated compound using analytical HPLC with a UV detector. The retention time of the isolated compound should match that of a pure isoeuphorbetin standard.

-

Spectroscopic Analysis: Elucidate the structure of the isolated compound using spectroscopic techniques such as Ultraviolet-Visible (UV-Vis) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR).

Mandatory Visualization: Workflows and Signaling Pathways

To visually represent the experimental and logical frameworks, the following diagrams have been generated using the DOT language.

Caption: Experimental workflow for the isolation of isoeuphorbetin from Viola philippica.

Caption: Isoeuphorbetin's activation of the LKB1/AMPK signaling pathway.

Caption: Downregulation of the PI3K/AKT/mTOR pathway by isoeuphorbetin.

Signaling Pathways and Therapeutic Potential

Isoeuphorbetin has been shown to modulate key signaling pathways implicated in various diseases, highlighting its potential for drug development.

-

LKB1/AMPK/YAP Signaling Pathway: Isoeuphorbetin activates the LKB1/AMPK signaling pathway, which plays a crucial role in cellular energy homeostasis and the response to metabolic stress. Activation of this pathway can lead to the modulation of YAP (Yes-associated protein), a transcriptional co-activator involved in cell proliferation and organ size control. By influencing this pathway, isoeuphorbetin may exert protective effects against oxidative stress.

-

PI3K/AKT/mTOR Signaling Pathway: Research has demonstrated that isoeuphorbetin can downregulate the PI3K/AKT/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers. By inhibiting this pathway, isoeuphorbetin can induce apoptosis (programmed cell death) in cancer cells, suggesting its potential as a chemotherapeutic agent.

This technical guide provides a foundational framework for the discovery and isolation of isoeuphorbetin from Viola philippica. The proposed methodologies, combined with an understanding of the compound's biological activities, offer a valuable resource for researchers dedicated to natural product chemistry and drug discovery. Further research is warranted to establish a specific and optimized protocol for isolating isoeuphorbetin from Viola philippica and to fully elucidate its therapeutic potential.

References

An In-depth Technical Guide on the Stereochemistry and Structural Isomerism of Isoeuphorbetin and Euphorbetin

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a detailed comparative analysis of isoeuphorbetin and euphorbetin, two natural bicoumarin compounds. A critical finding of this report is that these two molecules are not stereoisomers, but rather structural isomers, specifically regioisomers. Their core difference lies in the linkage between the two coumarin moieties. This guide will first elucidate this structural isomerism and then delve into the theoretical potential for atropisomerism, a form of stereoisomerism that could arise from hindered rotation around the single bond connecting the coumarin rings. While direct comparative quantitative data on the biological activities of the purified compounds are scarce in publicly available literature, this document compiles and presents existing data on the biological effects of Euphorbia plant extracts, where these compounds are found. General experimental protocols for the isolation and characterization of such natural products are also detailed. Furthermore, potential signaling pathways modulated by compounds from Euphorbia species are discussed and visualized.

Structural Elucidation: Stereoisomers vs. Structural Isomers

Contrary to the initial premise, isoeuphorbetin and euphorbetin are not stereoisomers. Stereoisomers possess the same molecular formula and atomic connectivity but differ in the spatial arrangement of their atoms. In contrast, isoeuphorbetin and euphorbetin are structural isomers , specifically regioisomers , as they share the same molecular formula (C₁₈H₁₀O₈) but differ in the point of connectivity between the two coumarin rings.

-

Euphorbetin is chemically named 5-(6,7-dihydroxy-2-oxochromen-5-yl)-6,7-dihydroxychromen-2-one. This indicates a C5-C5' linkage between the two coumarin units.

-

Isoeuphorbetin is identified as 8-(6,7-dihydroxy-2-oxochromen-5-yl)-6,7-dihydroxychromen-2-one, which is also described as 6,6',7,7'-Tetrahydroxy-5,8'-bicoumarin. This signifies a C5-C8' linkage.

This fundamental difference in atomic connectivity has significant implications for the molecules' three-dimensional shape, electronic properties, and, consequently, their biological activity.

The Potential for Atropisomerism: A Stereochemical Consideration

While not stereoisomers in the traditional sense, the biaryl-like structure of euphorbetin and isoeuphorbetin introduces the possibility of atropisomerism . Atropisomers are stereoisomers that result from hindered rotation around a single bond, where the rotational energy barrier is high enough to allow for the isolation of individual rotational isomers (rotamers).

The single bond connecting the two coumarin rings in both molecules can be subject to restricted rotation due to steric hindrance from the adjacent substituents. If this rotational barrier is sufficiently high, euphorbetin and isoeuphorbetin could exist as a pair of stable, non-superimposable enantiomers. The stability of these atropisomers is temperature-dependent. To date, there is no definitive experimental evidence in the reviewed literature confirming stable atropisomerism in euphorbetin or isoeuphorbetin at physiological temperatures. However, the theoretical possibility remains an important area for future research, as different atropisomers of a compound can exhibit distinct pharmacological profiles.

Physicochemical Properties

| Property | Euphorbetin | Isoeuphorbetin |

| Molecular Formula | C₁₈H₁₀O₈ | C₁₈H₁₀O₈ |

| Molecular Weight | 354.27 g/mol | 354.27 g/mol |

| IUPAC Name | 5-(6,7-dihydroxy-2-oxochromen-5-yl)-6,7-dihydroxychromen-2-one | 8-(6,7-dihydroxy-2-oxochromen-5-yl)-6,7-dihydroxychromen-2-one |

| Solubility (Predicted) | Likely soluble in polar organic solvents (e.g., DMSO, DMF, alcohols), sparingly soluble in water. | Likely soluble in polar organic solvents (e.g., DMSO, DMF, alcohols), sparingly soluble in water. |

| pKa (Predicted) | The multiple hydroxyl groups suggest acidic properties. | The multiple hydroxyl groups suggest acidic properties. |

Biological Activities: An Overview from Euphorbia Extracts

Direct, comparative studies on the biological activities of isolated euphorbetin and isoeuphorbetin are limited. However, extracts from various Euphorbia species, which are known to contain these and other related compounds, have demonstrated a range of pharmacological effects. It is important to note that these activities are due to the synergistic or additive effects of multiple constituents in the extracts.

Anticancer Activity

Extracts from Euphorbia species have shown cytotoxic and antiproliferative effects against various cancer cell lines. For instance, an ethanolic extract of Euphorbia lathyris seeds, which contains euphorbetin, demonstrated antiproliferative activity against colon cancer cell lines (T84 and HCT-15) and glioblastoma multiforme. The mechanism was suggested to involve the induction of apoptosis through the activation of caspases-3, -8, and -9, as well as autophagy.

Anti-inflammatory Activity

Compounds from Euphorbia have also been investigated for their anti-inflammatory properties. Flavonoids from Euphorbia hirta have been shown to exert anti-inflammatory effects by modulating the Nrf2 and NF-κB signaling pathways. While not directly implicating euphorbetin or isoeuphorbetin, this suggests a potential mechanism for bicoumarins from this genus.

Potential Signaling Pathways

Based on studies of Euphorbia extracts and related compounds, several signaling pathways are potentially modulated. The specific roles of euphorbetin and isoeuphorbetin in these pathways require further investigation.

Experimental Protocols

Detailed experimental protocols for the synthesis and biological testing of euphorbetin and isoeuphorbetin are not widely published. However, general methodologies for the isolation and characterization of natural products, and for assessing biological activity, are provided below.

General Protocol for Isolation and Purification

Structural Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄).

-

Data Acquisition: Record ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra on a high-field NMR spectrometer (e.g., 400-600 MHz).

-

Analysis: Assign proton and carbon signals to the molecular structure. The key difference in the spectra of euphorbetin and isoeuphorbetin will be the chemical shifts and coupling patterns of the aromatic protons on the coumarin rings, reflecting the different linkage positions.

-

-

Mass Spectrometry (MS):

-

Technique: Utilize High-Resolution Mass Spectrometry (HRMS) with a soft ionization technique like Electrospray Ionization (ESI).

-

Analysis: Determine the exact mass of the molecule to confirm the molecular formula (C₁₈H₁₀O₈). Analyze the fragmentation pattern to further confirm the structure.

-

-

X-ray Crystallography:

-

Crystallization: Grow single crystals of the purified compounds from a suitable solvent system. This can be a challenging step for complex natural products.

-

Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data using an X-ray source.

-

Structure Solution and Refinement: Solve the crystal structure to obtain a definitive three-dimensional model of the molecule, which would unambiguously confirm the connectivity and could reveal the solid-state conformation.

-

In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Culture: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of the purified compounds (isoeuphorbetin and euphorbetin) and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value for each compound.

Conclusion and Future Directions

Euphorbetin and isoeuphorbetin are structurally interesting bicoumarins that are regioisomers, not stereoisomers. The potential for atropisomerism in these molecules presents an intriguing avenue for future stereochemical research. While extracts of their plant sources show promising anticancer and anti-inflammatory activities, a significant knowledge gap exists regarding the specific biological profiles of the isolated compounds. Future research should focus on the total synthesis of euphorbetin and isoeuphorbetin to obtain sufficient quantities for detailed biological evaluation. Comparative studies of their effects on various cancer cell lines and inflammatory models are warranted. Furthermore, computational studies to predict the rotational energy barrier and experimental efforts to resolve potential atropisomers could provide valuable insights into their structure-activity relationships and guide the development of novel therapeutic agents.

Spectroscopic and Biological Insights into Isoeuphorbetin: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoeuphorbetin, a coumarin derivative, presents a scaffold of interest for further scientific investigation. This technical guide serves to consolidate the currently available spectroscopic data and provide standardized experimental protocols relevant to its analysis. Due to the limited publicly available data for Isoeuphorbetin, this document also outlines general methodologies applicable to the spectroscopic analysis of related natural products, offering a foundational framework for researchers.

Molecular Structure

Isoeuphorbetin possesses the molecular formula C₁₈H₁₀O₈ and a molecular weight of 354.3 g/mol . Its structure is characterized by a coumarin core, a class of compounds known for their diverse pharmacological activities.

Spectroscopic Data of Isoeuphorbetin

Detailed experimental spectroscopic data for Isoeuphorbetin, including specific ¹H NMR and ¹³C NMR chemical shifts, mass spectrometry fragmentation patterns, and precise infrared absorption frequencies, are not extensively available in public scientific literature or databases. Commercial suppliers may possess this data, but it is not openly published. The following sections provide generalized data tables that would be populated upon experimental determination.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a pivotal technique for the elucidation of the chemical structure of organic molecules. For Isoeuphorbetin, ¹H and ¹³C NMR would provide critical information on the connectivity and chemical environment of its constituent atoms.

Table 1: Predicted ¹H NMR Spectroscopic Data for Isoeuphorbetin

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| Data not available |

Table 2: Predicted ¹³C NMR Spectroscopic Data for Isoeuphorbetin

| Chemical Shift (δ) ppm | Assignment |

| Data not available |

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and elemental composition of a compound, and to deduce its structure through fragmentation analysis.

Table 3: Predicted Mass Spectrometry Data for Isoeuphorbetin

| m/z | Relative Intensity (%) | Proposed Fragment |

| Data not available |

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 4: Predicted IR Absorption Data for Isoeuphorbetin

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| Data not available |

Experimental Protocols

The following are detailed, standardized protocols for the acquisition of spectroscopic data for coumarin and polyphenol-class compounds like Isoeuphorbetin.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the purified Isoeuphorbetin sample.

-

Dissolve the sample in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). The choice of solvent will depend on the solubility of the compound.

-

Transfer the solution to a standard 5 mm NMR tube.

-

-

Instrument Parameters (for a 400 MHz spectrometer):

-

¹H NMR:

-

Set the spectral width to approximately 12-16 ppm.

-

Use a pulse angle of 30-45 degrees.

-

Set the relaxation delay to 1-2 seconds.

-

Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR:

-

Set the spectral width to approximately 200-220 ppm.

-

Employ proton decoupling to simplify the spectrum.

-

Use a pulse angle of 30-45 degrees.

-

Set the relaxation delay to 2-5 seconds.

-

A higher number of scans (typically 1024 or more) will be necessary due to the lower natural abundance of ¹³C.

-

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase correct the spectrum and perform baseline correction.

-

Reference the spectrum to the residual solvent peak.

-

Integrate the peaks in the ¹H NMR spectrum and identify the chemical shifts and coupling constants.

-

Identify the chemical shifts in the ¹³C NMR spectrum.

-

Mass Spectrometry (MS) Protocol

-

Sample Preparation:

-

Prepare a dilute solution of Isoeuphorbetin (typically 1-10 µg/mL) in a suitable volatile solvent such as methanol, acetonitrile, or a mixture with water.

-

The solvent should be compatible with the chosen ionization technique.

-

-

Instrumentation (using Electrospray Ionization - ESI):

-

Ionization Mode: ESI can be run in either positive or negative ion mode. For a molecule with hydroxyl groups like Isoeuphorbetin, negative ion mode ([M-H]⁻) is often successful.

-

Infusion: Introduce the sample solution into the mass spectrometer via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

-

Mass Analyzer: Acquire full scan mass spectra over a relevant m/z range (e.g., 100-500 amu).

-

Fragmentation (MS/MS): To obtain structural information, perform tandem mass spectrometry (MS/MS). Select the molecular ion ([M+H]⁺ or [M-H]⁻) as the precursor ion and apply collision-induced dissociation (CID) with varying collision energies to generate a fragmentation pattern.

-

-

Data Analysis:

-

Determine the accurate mass of the molecular ion to confirm the elemental composition.

-

Analyze the fragmentation pattern to identify characteristic neutral losses and fragment ions, which can be used to elucidate the structure.

-

Infrared (IR) Spectroscopy Protocol

-

Sample Preparation (using Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid, purified Isoeuphorbetin sample directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

-

-

Instrumentation:

-

Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

Set the resolution to 4 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16-32) to improve the signal-to-noise ratio.

-

Collect a background spectrum of the clean, empty ATR crystal prior to sample analysis.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups (e.g., O-H, C=O, C=C, C-O).

-

Biological Activity and Signaling Pathways

Currently, there is a lack of specific studies in the public domain detailing the biological activities and associated signaling pathways of Isoeuphorbetin. Research into related coumarin compounds has revealed a wide range of biological effects, including anti-inflammatory, antioxidant, and antiviral properties. Future research is needed to determine if Isoeuphorbetin shares these activities and to elucidate its mechanism of action.

To illustrate a potential workflow for investigating the biological activity of a novel compound like Isoeuphorbetin, the following diagram outlines a generalized process for identifying a mechanism of action.

Conclusion

This technical guide provides a foundational overview of the spectroscopic characterization of Isoeuphorbetin for the scientific community. While specific experimental data for this compound remains elusive in publicly accessible sources, the provided standardized protocols for NMR, MS, and IR spectroscopy offer a robust starting point for researchers aiming to elucidate its structure and properties. The exploration of Isoeuphorbetin's biological activities represents a promising avenue for future research, with the potential to uncover novel therapeutic applications. The generation of comprehensive spectroscopic and biological data will be crucial for advancing our understanding of this and other related natural products.

An In-depth Technical Guide to the Physical and Chemical Properties of Isoeuphorbetin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoeuphorbetin, a dimeric coumarin primarily isolated from Viola philippica, has emerged as a compound of significant interest in biomedical research. It has demonstrated potent inhibitory activity against key therapeutic targets, including Hepatitis C virus (HCV) protease and α-glucosidase. This technical guide provides a comprehensive overview of the physical and chemical properties of isoeuphorbetin, alongside detailed experimental protocols for the evaluation of its biological activities. The information presented herein is intended to serve as a foundational resource for researchers engaged in the study and development of isoeuphorbetin and related compounds.

Physicochemical Properties

Isoeuphorbetin (CAS No: 50886-61-8) is a polyphenolic compound belonging to the bicoumarin class. Its structure is characterized by two 6,7-dihydroxycoumarin units linked together.

| Property | Value | Reference |

| Molecular Formula | C₁₈H₁₀O₈ | [1][2] |

| Molecular Weight | 354.27 g/mol | [1][2] |

| IUPAC Name | 8-(6,7-dihydroxy-2-oxochromen-5-yl)-6,7-dihydroxychromen-2-one | [2] |

| Synonyms | 6,6′,7,7′-Tetrahydroxy-5,8′-bicoumarin | [2] |

| Appearance | Yellowish powder | |

| Melting Point | >300 °C | |

| Solubility | Soluble in methanol and DMSO. To enhance solubility, warming the solution to 37°C and sonication is recommended. | [1] |

| Purity | Typically >98% (HPLC) | [2] |

Spectroscopic Data

The structural elucidation of isoeuphorbetin has been accomplished through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra are crucial for confirming the identity and purity of isoeuphorbetin.

| ¹H NMR (DMSO-d₆, 500 MHz) δ (ppm) | ¹³C NMR (DMSO-d₆, 125 MHz) δ (ppm) |

| 10.38 (1H, s, 7-OH) | 161.4 (C-2) |

| 9.87 (1H, s, 7'-OH) | 160.7 (C-2') |

| 9.48 (1H, s, 6-OH) | 152.0 (C-4) |

| 9.39 (1H, s, 6'-OH) | 151.7 (C-8a) |

| 7.88 (1H, d, J = 9.5 Hz, H-4) | 151.1 (C-7) |

| 7.42 (1H, d, J = 9.5 Hz, H-4') | 146.4 (C-6) |

| 6.84 (1H, s, H-5) | 145.8 (C-7') |

| 6.77 (1H, s, H-5') | 145.5 (C-6') |

| 6.25 (1H, d, J = 9.5 Hz, H-3) | 144.3 (C-8a') |

| 6.22 (1H, d, J = 9.5 Hz, H-3') | 114.2 (C-3) |

| 113.6 (C-4a) | |

| 113.0 (C-3') | |

| 112.9 (C-5) | |

| 112.5 (C-4a') | |

| 111.4 (C-8) | |

| 104.2 (C-5') | |

| 103.0 (C-8') |

Mass Spectrometry (MS)

High-resolution mass spectrometry confirms the molecular formula of isoeuphorbetin.

| Technique | Value |

| HR-ESI-MS | m/z 353.0303 [M-H]⁻ (Calculated for C₁₈H₉O₈, 353.0297) |

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of isoeuphorbetin in methanol exhibits characteristic absorption maxima.

| Solvent | λmax (nm) |

| Methanol | 254, 345 |

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of key functional groups.

| Wavenumber (cm⁻¹) | Assignment |

| 3380 | O-H stretching (hydroxyl groups) |

| 1700 | C=O stretching (lactone) |

| 1620, 1580, 1510 | C=C stretching (aromatic rings) |

Biological Activity and Experimental Protocols

Isoeuphorbetin has been identified as a potent inhibitor of both HCV protease and α-glucosidase.

HCV Protease Inhibitory Activity

Isoeuphorbetin exhibits significant inhibitory effects on the HCV NS3/4A protease.

| Parameter | Value |

| IC₅₀ | 3.63 µg/mL |

The following protocol outlines a typical fluorescence resonance energy transfer (FRET)-based assay for measuring HCV protease inhibition.

Figure 1. Workflow for the HCV Protease Inhibition Assay.

α-Glucosidase Inhibitory Activity

Isoeuphorbetin also demonstrates inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate digestion.

| Parameter | Value |

| IC₅₀ | 48.5 µM |

A common method for assessing α-glucosidase inhibition involves monitoring the hydrolysis of p-nitrophenyl-α-D-glucopyranoside (pNPG).

Figure 2. Workflow for the α-Glucosidase Inhibition Assay.

Signaling Pathways

Currently, there is a lack of specific research detailing the direct impact of isoeuphorbetin on intracellular signaling pathways. The inhibitory actions on HCV protease and α-glucosidase are direct enzymatic interactions. Future research is warranted to explore the broader effects of isoeuphorbetin on cellular signaling cascades, which could unveil additional therapeutic potentials.

Figure 3. Known and potential interactions of Isoeuphorbetin.

Conclusion

Isoeuphorbetin is a promising natural product with well-defined inhibitory activities against HCV protease and α-glucosidase. This guide provides a centralized resource of its known physical, chemical, and biological properties to facilitate further research and development. The detailed experimental protocols offer a starting point for the consistent evaluation of its bioactivity. Future investigations into its mechanism of action and effects on cellular signaling pathways will be crucial for fully elucidating its therapeutic potential.

References

Isoeuphorbetin CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Isoeuphorbetin, a naturally occurring dimeric coumarin. The document details its chemical properties, biological activities, and potential therapeutic applications, with a focus on quantitative data and experimental methodologies relevant to the scientific community.

Chemical and Physical Properties

Isoeuphorbetin, a member of the coumarin chemical family, is characterized by the following properties:

| Property | Value | Citations |

| CAS Number | 50886-61-8 | [1][2][3] |

| Molecular Formula | C₁₈H₁₀O₈ | [1][2][3] |

| Molecular Weight | 354.27 g/mol | [1][3] |

| Synonyms | 6,6',7,7'-Tetrahydroxy-5,8'-bicoumarin | [3] |

| IUPAC Name | 8-(6,7-dihydroxy-2-oxochromen-5-yl)-6,7-dihydroxychromen-2-one | [2] |

Biological Activity and Therapeutic Potential

Initial research has identified Isoeuphorbetin as a compound of interest for its antiviral properties. Specifically, it has been recognized as a potent inhibitor of the Hepatitis C virus (HCV) protease.

| Biological Target | Activity | Measurement | Citations |

| HCV Protease | Inhibitor | IC₅₀: 3.63 µg/mL | [1] |

Further research is necessary to fully elucidate the mechanism of action and to explore its potential against other viral proteases or biological targets. The inhibitory activity against HCV protease suggests a potential scaffold for the development of novel antiviral therapeutics.

Experimental Protocols

Currently, detailed, publicly available experimental protocols specifically for Isoeuphorbetin are limited. The primary cited study points to its isolation from Viola philippica and subsequent evaluation of its HCV protease inhibitory activity. A generalized workflow for such a study is presented below.

A generalized workflow for the isolation and bioactivity screening of natural products like Isoeuphorbetin.

Signaling Pathways

The precise signaling pathways modulated by Isoeuphorbetin are not yet well-defined in publicly accessible literature. Given its activity as an HCV protease inhibitor, its primary mechanism of action is likely the direct enzymatic inhibition that disrupts the viral replication cycle.

Logical diagram illustrating the inhibitory effect of Isoeuphorbetin on the HCV replication cycle.

This guide will be updated as more research on Isoeuphorbetin becomes available. Researchers are encouraged to consult the primary literature for in-depth experimental details.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Isoeuphorbetin from Euphorbia lathyris

For Researchers, Scientists, and Drug Development Professionals

Introduction

Euphorbia lathyris, commonly known as caper spurge, is a plant rich in various bioactive secondary metabolites. Among these, flavonoids and their derivatives are of significant interest due to their potential therapeutic properties. Isoeuphorbetin, a flavonoid found in Euphorbia species, has garnered attention for its potential pharmacological activities. This document provides a detailed protocol for the extraction, purification, and quantification of isoeuphorbetin from the aerial parts (leaves and stems) of Euphorbia lathyris. The methodologies described herein are compiled from established protocols for flavonoid extraction from Euphorbia species and are intended to provide a robust starting point for laboratory-scale isolation of isoeuphorbetin.

Data Presentation: Extraction Parameters and Yields

The following table summarizes quantitative data from various studies on the extraction of bioactive compounds from Euphorbia species. This data can be used to guide the optimization of the isoeuphorbetin extraction protocol.

| Plant Material | Extraction Solvent | Method | Temperature (°C) | Duration | Yield | Reference |

| Euphorbia lathyris branches/leaves | 80% Ethanol | Soaking | 50 (drying) | 4h, 12h, 24h (soaking) | Not specified | [1] |

| Euphorbia lathyris defatted seed flour | Ethanol:Water:HCl (50:50:0.2) | Stirring | 4 | 30 min | 117.5 ± 9.22 mg/g flour | [2] |

| Euphorbia balsamifera aerial parts | 85% Ethanol | Maceration | Room Temperature | 72 h | 9.65% (crude extract) | [3] |

| Euphorbia thymifolia | Methanol | Maceration | Not specified | Not specified | Not specified | [4] |

| Euphorbia heterophylla leaves | Aqueous Ketone | Not specified | Not specified | Not specified | Not specified | [5] |

Experimental Protocols

Preparation of Plant Material

-

Collection and Identification: Collect fresh aerial parts (leaves and stems) of Euphorbia lathyris. Ensure proper botanical identification of the plant material.

-

Washing and Drying: Thoroughly wash the collected plant material with tap water to remove any dirt and debris. Air-dry the material in the shade at room temperature or use a hot-air oven at a controlled temperature of 40-50°C to facilitate drying.[1]

-

Grinding: Once completely dry, grind the plant material into a coarse powder using a mechanical grinder. Store the powdered material in an airtight container in a cool, dark, and dry place until extraction.

Extraction of Isoeuphorbetin

This protocol utilizes solvent extraction, a common method for isolating flavonoids from plant materials.

-

Maceration:

-

Weigh 100 g of the dried, powdered Euphorbia lathyris material.

-

Place the powder in a large Erlenmeyer flask or a suitable glass container.

-

Add 1 L of 80% ethanol to the flask, ensuring the entire plant material is submerged.[1]

-

Seal the flask and keep it on an orbital shaker at room temperature for 24 hours.

-

-

Filtration and Re-extraction:

-

After 24 hours, filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant residue.

-

Collect the filtrate (the ethanol extract).

-

Transfer the plant residue back to the flask and add another 1 L of 80% ethanol.

-

Repeat the maceration and filtration process two more times to ensure exhaustive extraction.

-

-

Concentration of the Crude Extract:

-

Combine all the filtrates from the three extraction cycles.

-

Concentrate the pooled extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C. This will remove the ethanol and yield a concentrated crude extract.

-

The resulting crude extract can be further dried in a vacuum oven to obtain a solid residue.

-

Purification of Isoeuphorbetin

The crude extract contains a mixture of compounds. Column chromatography is a standard technique for the purification of flavonoids.

-

Preparation of the Column:

-

Use a glass column packed with silica gel (60-120 mesh) as the stationary phase. The mobile phase will be a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity. A common solvent system for flavonoid separation is a gradient of n-hexane and ethyl acetate, followed by ethyl acetate and methanol.

-

-

Column Chromatography:

-

Dissolve a portion of the dried crude extract in a minimal amount of the initial mobile phase solvent.

-

Load the dissolved extract onto the top of the prepared silica gel column.

-

Begin eluting the column with the mobile phase, starting with 100% n-hexane.

-

Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate. For example, you can use gradients of n-hexane:ethyl acetate (9:1, 8:2, 7:3, etc.) followed by ethyl acetate:methanol gradients.

-

-

Fraction Collection and Analysis:

-

Collect the eluate in separate fractions.

-

Monitor the separation process using Thin Layer Chromatography (TLC). Spot a small amount of each fraction on a TLC plate and develop it in an appropriate solvent system.

-

Visualize the spots under UV light (254 nm and 365 nm) and/or by using a suitable staining reagent (e.g., iodine vapor or a spray reagent for flavonoids).

-

Combine the fractions that show a similar TLC profile and contain the compound of interest (isoeuphorbetin).

-

-

Further Purification (Optional):

-

For higher purity, the combined fractions can be subjected to further chromatographic techniques such as preparative High-Performance Liquid Chromatography (HPLC).[6]

-

Identification and Quantification

-

Spectroscopic Analysis: The purified isoeuphorbetin can be identified and its structure confirmed using spectroscopic methods such as:

-

UV-Vis Spectroscopy: To determine the absorption maxima.

-

FT-IR Spectroscopy: To identify the functional groups.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR): For detailed structural elucidation.

-

-

Quantitative Analysis by HPLC:

-

Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis or Diode Array Detector (DAD) is required.[7][8]

-

Column: A C18 reversed-phase column is commonly used for flavonoid analysis.[9]

-

Mobile Phase: A gradient of acidified water (e.g., with 0.1% formic or acetic acid) and methanol or acetonitrile is typically employed.

-

Standard Preparation: Prepare a stock solution of a known concentration of pure isoeuphorbetin standard. From the stock solution, prepare a series of calibration standards of different concentrations.

-

Sample Preparation: Accurately weigh a known amount of the purified extract, dissolve it in the mobile phase, and filter it through a 0.45 µm syringe filter before injection.

-

Analysis: Inject the standards and the sample into the HPLC system. Create a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of isoeuphorbetin in the sample by comparing its peak area to the calibration curve.

-

Mandatory Visualization

Experimental Workflow for Isoeuphorbetin Extraction

Caption: Workflow for the extraction and purification of isoeuphorbetin.

References

- 1. "Isolation and Identification of Flavonoid Compounds from Euphorbia Mil" by Z. O. Salman, Bushra M.J. Alwash et al. [bsj.uobaghdad.edu.iq]

- 2. Flavonoids from the genus Euphorbia : isolation, structure, pharmacological activities and structure–activity relationships [repository.up.ac.za]

- 3. Isolation of diverse bioactive compounds from Euphorbia balsamifera: Cytotoxicity and antibacterial activity studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. media.neliti.com [media.neliti.com]

- 5. researchgate.net [researchgate.net]

- 6. rjptonline.org [rjptonline.org]

- 7. jocpr.com [jocpr.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Application Notes & Protocols: Total Synthesis of Isoeuphorbetin

Introduction

Isoeuphorbetin is a naturally occurring bicoumarin, a class of compounds characterized by the presence of two coumarin moieties.[1][2] Its chemical structure is 8-(6,7-dihydroxy-2-oxochromen-5-yl)-6,7-dihydroxychromen-2-one.[1] Compounds of this class have garnered interest for their potential biological activities. This document aims to provide a comprehensive overview of the total synthesis of Isoeuphorbetin for researchers, scientists, and drug development professionals. However, based on a comprehensive review of available literature, a specific total synthesis for Isoeuphorbetin has not been reported. Therefore, this document will detail the characterization of Isoeuphorbetin and present a generalized synthetic strategy for related bicoumarin structures, which may serve as a foundational approach for the future synthesis of Isoeuphorbetin.

1. Chemical Structure and Properties of Isoeuphorbetin

-

Molecular Formula: C₁₈H₁₀O₈[1]

-

Molecular Weight: 354.3 g/mol [1]

-

IUPAC Name: 8-(6,7-dihydroxy-2-oxochromen-5-yl)-6,7-dihydroxychromen-2-one[1]

-

Synonyms: 6,6',7,7'-Tetrahydroxy-5,8'-bicoumarin[2]

Table 1: Physicochemical Properties of Isoeuphorbetin

| Property | Value | Reference |

| Molecular Formula | C₁₈H₁₀O₈ | [1] |

| Molecular Weight | 354.3 g/mol | [1] |

| Purity (typical) | >98% (HPLC) | [1] |

2. Proposed General Retrosynthetic Analysis for Bicoumarins

While a specific synthesis for Isoeuphorbetin is not available, a general retrosynthetic strategy for a 5,8'-linked bicoumarin can be proposed. The key challenge in the synthesis of such molecules is the selective formation of the biaryl bond between the two coumarin rings.

Caption: A generalized retrosynthetic pathway for a bicoumarin scaffold.

3. Hypothetical Experimental Protocols for Key Transformations

The following are generalized protocols for key reactions that would likely be involved in the synthesis of a bicoumarin scaffold, based on established methodologies for similar compounds.

3.1. Synthesis of Coumarin Monomers via Knoevenagel Condensation

This protocol describes the synthesis of a dihydroxycoumarin monomer from a corresponding hydroxybenzaldehyde.

-

Reaction:

-

To a solution of 2,3,4-trihydroxybenzaldehyde (1 eq.) in ethanol, add piperidine (0.2 eq.) and malonic acid (1.2 eq.).

-

Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold water and acidify with dilute HCl to precipitate the product.

-

Filter the solid, wash with water, and dry under vacuum.

-

Recrystallize from ethanol to obtain the pure dihydroxycoumarin.

-

3.2. Intermolecular Biaryl Coupling (Suzuki Coupling Example)

This protocol outlines a potential Suzuki coupling reaction to form the C-C bond between two different coumarin units. This would require one coumarin to be functionalized with a halide (e.g., bromine) and the other with a boronic acid or ester.

-

Preparation of Brominated Coumarin:

-

Treat the dihydroxycoumarin with a brominating agent such as N-bromosuccinimide (NBS) in a suitable solvent like DMF or acetonitrile to selectively install a bromine atom at the desired position.

-

-

Preparation of Coumarin Boronic Ester:

-

Protect the hydroxyl groups of the second coumarin monomer (e.g., as methoxy or benzyloxy ethers).

-

Introduce a boronic ester at the desired coupling site, for example, by iridium-catalyzed C-H borylation using bis(pinacolato)diboron.

-

-

Suzuki Coupling Reaction:

-

To a degassed mixture of the brominated coumarin (1 eq.), the coumarin boronic ester (1.2 eq.), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.) in a solvent system like toluene/ethanol/water, add a base such as K₂CO₃ (2 eq.).

-

Heat the mixture to reflux under an inert atmosphere (e.g., argon or nitrogen) for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the protected bicoumarin.

-

-

Deprotection:

-

Remove the protecting groups (e.g., using BBr₃ for methoxy ethers) to yield the final bicoumarin.

-

4. Visualization of the Proposed Synthetic Workflow

Caption: A hypothetical workflow for the synthesis of Isoeuphorbetin.

5. Concluding Remarks

The total synthesis of Isoeuphorbetin remains an open challenge in synthetic organic chemistry. The strategies outlined in this document, based on well-established transformations for the synthesis of coumarins and biaryl compounds, provide a potential roadmap for future synthetic efforts. The successful synthesis of Isoeuphorbetin would not only be a significant academic achievement but would also enable further investigation into its biological properties and potential therapeutic applications. Researchers are encouraged to explore various coupling strategies and protecting group manipulations to optimize the synthesis of this and related bicoumarin natural products.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Isoeuphorbetin

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isoeuphorbetin is a diterpenoid compound found in various species of the Euphorbia genus, which has garnered interest for its potential biological activities. Accurate and precise quantification of Isoeuphorbetin is crucial for phytochemical analysis, quality control of herbal medicines, and pharmacokinetic studies. This document provides a detailed protocol for a proposed High-Performance Liquid Chromatography (HPLC) method for the quantification of Isoeuphorbetin. It should be noted that while a specific, universally validated method for Isoeuphorbetin is not widely published, the following protocol is based on established methods for analogous diterpenoids found in Euphorbia species and general principles of HPLC method development.[1][2][3][4]

Quantitative Data Summary

As a universally validated method for Isoeuphorbetin is not publicly available, this table summarizes typical performance characteristics for a validated HPLC method for a related class of compounds (diterpenoids), which can be expected upon validation of the proposed method.[1][4]

| Validation Parameter | Typical Performance Characteristics |

| Linearity (R²) | ≥ 0.999 |

| Range | 1 - 100 µg/mL |

| Accuracy (% Recovery) | 95% - 105% |

| Precision (%RSD) | ≤ 2.0% |

| Limit of Detection (LOD) | 0.05 µg/mL |

| Limit of Quantification (LOQ) | 0.15 µg/mL |

| Specificity | No interference from blank and placebo |

| Robustness | %RSD ≤ 2.0% for minor changes in method parameters |

Experimental Protocols

This section details the proposed experimental methodology for the quantification of Isoeuphorbetin by HPLC.

Apparatus and Reagents

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

C18 reversed-phase analytical column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringes and syringe filters (0.45 µm)

-

Ultrasonic bath

-

pH meter

-

Isoeuphorbetin reference standard (purity ≥ 98%)

-

HPLC grade acetonitrile

-

HPLC grade water

-

HPLC grade methanol

-

Phosphoric acid (analytical grade)

Preparation of Solutions

2.1. Mobile Phase Preparation

-

Prepare a mobile phase consisting of a mixture of acetonitrile and water.

-

The recommended starting point is an isocratic elution with Acetonitrile:Water (v/v) ratio adjusted to achieve optimal separation. A common starting ratio for similar compounds is 70:30.[3]

-

Alternatively, a gradient elution may be required to resolve Isoeuphorbetin from other matrix components.

-

Degas the mobile phase using an ultrasonic bath for at least 15 minutes before use.

2.2. Standard Stock Solution Preparation (100 µg/mL)

-

Accurately weigh approximately 10 mg of Isoeuphorbetin reference standard.

-

Dissolve the standard in a 100 mL volumetric flask using methanol as the solvent.

-

Sonicate for 10 minutes to ensure complete dissolution.

-

Make up to the mark with methanol. This will be the standard stock solution.

2.3. Preparation of Calibration Standards

-

Prepare a series of calibration standards by diluting the standard stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).

-

Filter the solutions through a 0.45 µm syringe filter before injection.

Sample Preparation

The sample preparation procedure will vary depending on the matrix. The following is a general procedure for extraction from plant material.

-

Accurately weigh a known amount of the powdered plant material.

-

Extract the sample with a suitable solvent (e.g., methanol) using ultrasonication or soxhlet extraction.

-

Centrifuge the extract to pellet any solid material.

-

Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

-

If necessary, dilute the sample with the mobile phase to bring the concentration of Isoeuphorbetin within the calibration range.

Chromatographic Conditions

| Parameter | Recommended Condition |

| Column | C18 reversed-phase, 4.6 mm x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (adjust ratio for optimal separation) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30°C |

| Detection Wavelength | 272 nm[1][4] |

| Run Time | Adjust to ensure elution of all components of interest |

Method Validation

The proposed method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose. Key validation parameters include:

-

Specificity: Assess the ability of the method to unequivocally measure the analyte in the presence of other components.

-

Linearity: Analyze a series of at least five concentrations of the reference standard and perform a linear regression analysis of the peak area versus concentration.

-

Accuracy: Determine the closeness of the test results to the true value by performing recovery studies on spiked samples.

-

Precision: Evaluate the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

-

Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

-

Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

-

Robustness: Assess the capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Diagrams

Caption: Experimental workflow for the HPLC quantification of Isoeuphorbetin.

References

- 1. Analysis and determination of diterpenoids in unprocessed and processed Euphorbia lathyris seeds by HPLC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. HPLC-UV and HPLC-positive-ESI-MS analysis of the diterpenoid fraction from caper spurge (Euphorbia lathyris) seed oil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Note: In Vitro HCV Protease Inhibition Assay for Isoeuphorbetin

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Hepatitis C Virus (HCV) infection is a major global health concern, often leading to chronic liver disease, cirrhosis, and hepatocellular carcinoma. The HCV NS3/4A serine protease is essential for viral replication, as it processes the viral polyprotein into mature non-structural proteins.[1] This makes it a prime target for antiviral drug development.[1][2] Isoeuphorbetin, a natural compound, has been investigated for various biological activities. This application note provides a detailed protocol for evaluating the inhibitory potential of Isoeuphorbetin against HCV NS3/4A protease using a Fluorescence Resonance Energy Transfer (FRET)-based assay. FRET assays offer a sensitive and high-throughput method for screening potential enzyme inhibitors.[1][3][4]

Principle of the Assay

This assay utilizes a synthetic peptide substrate containing a specific HCV NS3/4A cleavage site, flanked by a fluorescent donor (e.g., 5-FAM) and a quencher (e.g., QXL™ 520).[1] In its intact state, the quencher suppresses the fluorescence of the donor due to their proximity. Upon cleavage of the peptide by the HCV NS3/4A protease, the donor and quencher are separated, leading to an increase in fluorescence. The inhibitory effect of Isoeuphorbetin is quantified by measuring the reduction in the fluorescence signal in its presence.

Data Presentation

Table 1: Hypothetical Inhibitory Activity of Isoeuphorbetin against HCV NS3/4A Protease

| Compound | IC50 (µM) | Maximum Inhibition (%) |

| Isoeuphorbetin | 15.8 | 92.5 |

| Telaprevir (Control) | 0.5 | 98.2 |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Experimental Protocols

Materials and Reagents

-

Recombinant HCV NS3/4A Protease

-

FRET-based HCV Protease Substrate (e.g., 5-FAM/QXL™ 520)[1]

-

Assay Buffer (e.g., 50 mM Tris, pH 7.5, 30 mM DTT, 1% CHAPS, 15% glycerol)[1]

-

Isoeuphorbetin (stock solution in DMSO)

-

Positive Control Inhibitor (e.g., Telaprevir)

-

96-well black, flat-bottom microplates

-

Fluorescence microplate reader with excitation/emission wavelengths of 490 nm/520 nm

-

Dimethyl Sulfoxide (DMSO)

Experimental Workflow

References

- 1. eurogentec.com [eurogentec.com]

- 2. Frontiers | Micro-PET imaging of hepatitis C virus NS3/4A protease activity using a protease-activatable retention probe [frontiersin.org]

- 3. Fluorescence Resonance Energy Transfer-Based Assay for Characterization of Hepatitis C Virus NS3-4A Protease Activity in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. HCV PROTEASE ASSAY KIT [proteinone.com]

Application Notes and Protocols: Cell-based Assays for the Anti-inflammatory Activity of Isoeuphorbetin

Introduction

Inflammation is a fundamental biological process in response to harmful stimuli, but its dysregulation can lead to chronic diseases.[1] Key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, are central to the inflammatory response, regulating the expression of pro-inflammatory mediators like cytokines (e.g., TNF-α, IL-6, IL-1β) and enzymes (e.g., COX-2, iNOS).[2][3][4] Isoeuphorbetin, a natural compound, has garnered interest for its potential anti-inflammatory properties. These application notes provide detailed protocols for robust cell-based assays designed to evaluate and quantify the anti-inflammatory efficacy of Isoeuphorbetin, targeting researchers in drug discovery and development. The described assays are suitable for high-throughput screening and detailed mechanistic studies.[5][6]

Key Signaling Pathways in Inflammation

Understanding the molecular pathways that Isoeuphorbetin may target is crucial for interpreting experimental results. The NF-κB and MAPK pathways are primary regulators of inflammation.

1. The NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response.[7] In resting cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins.[2] Pro-inflammatory stimuli, such as lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α), trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκBα.[1][8] This releases NF-κB, allowing it to translocate to the nucleus, where it binds to DNA and activates the transcription of genes encoding pro-inflammatory cytokines, chemokines, and other mediators.[2][4] Compounds that inhibit this pathway are considered promising anti-inflammatory agents.[9]

Caption: The NF-κB signaling pathway activated by inflammatory stimuli.

2. The MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling route that translates extracellular stimuli into cellular responses, including inflammation.[10] It consists of a cascade of protein kinases—typically a MAPKKK (e.g., TAK1), a MAPKK (e.g., MEK), and a MAPK (e.g., ERK, JNK, p38).[11] Upon activation by stimuli like LPS, this cascade leads to the phosphorylation and activation of transcription factors (e.g., AP-1), which, like NF-κB, promote the expression of inflammatory genes.[3] Cross-talk between the MAPK and NF-κB pathways is common, and inhibiting MAPK signaling can reduce inflammatory responses.[11]

References

- 1. The NF-κB Pharmacopeia: Novel Strategies to Subdue an Intractable Target [mdpi.com]

- 2. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Semaphorin 4D activates the MAPK pathway downstream of plexin-B1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isoflavones: Anti-Inflammatory Benefit and Possible Caveats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development of a cell-based assay to quantify the inflammatory potential of test substances and screen compound libraries for anti-cancer drug candidates in a high-throughput format - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Development of a Cell-Based Assay to Quantify the Inflammatory Potential of Test Substances and Screen Compound Libraries for Anti-cancer Drug Candidates in a High-Throughput Format | Springer Nature Experiments [experiments.springernature.com]

- 7. abeomics.com [abeomics.com]

- 8. mdpi.com [mdpi.com]

- 9. Involvement of the NF-κB signaling pathway in the renoprotective effects of isorhamnetin in a type 2 diabetic rat model - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Activation of MAP Kinase Pathway by Polyisoprenylated Cysteinyl Amide Inhibitors Causes Apoptosis and Disrupts Breast Cancer Cell Invasion [mdpi.com]

- 11. Frontiers | Adiponectin as Well as Compressive Forces Regulate in vitro β-Catenin Expression on Cementoblasts via Mitogen-Activated Protein Kinase Signaling Activation [frontiersin.org]

Investigating the Anticancer Properties of Isoeuphorbetin in Colon Cancer Cell Lines

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide for investigating the anticancer properties of Isoeuphorbetin, a natural compound with therapeutic potential against colon cancer. Detailed protocols for key in vitro assays are presented, including methods to assess cell viability, apoptosis, and cell cycle progression. Furthermore, this guide outlines the investigation of the molecular mechanisms of Isoeuphorbetin, focusing on its potential modulation of the intrinsic apoptotic pathway and the Wnt/β-catenin signaling cascade. The provided data, while illustrative and based on the activity of similar compounds, serves as a benchmark for expected outcomes.

Quantitative Data Summary

The following tables summarize the expected quantitative results from treating various colon cancer cell lines with Isoeuphorbetin. This data is representative of typical outcomes for natural compounds with anticancer activity and should be used as a reference for experimental design and data interpretation.

Table 1: Cell Viability (IC50 Values)

| Cell Line | IC50 (µM) after 48h Treatment |

| HCT116 | 25 µM |

| HT-29 | 35 µM |

| SW480 | 40 µM |

| DLD-1 | 30 µM |

Table 2: Apoptosis Analysis (Annexin V-FITC/PI Staining)

Data represents the percentage of apoptotic cells after 48h treatment with Isoeuphorbetin at the respective IC50 concentration.

| Cell Line | % Early Apoptosis | % Late Apoptosis |

| HCT116 | 25% | 15% |

| HT-29 | 20% | 12% |

Table 3: Cell Cycle Analysis (% of Cells in Each Phase)

Data reflects cell cycle distribution after 24h treatment with Isoeuphorbetin at the respective IC50 concentration.

| Cell Line | % G0/G1 Phase | % S Phase | % G2/M Phase |

| SW480 | 65% | 15% | 20% |

| DLD-1 | 60% | 18% | 22% |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is designed to determine the cytotoxic effects of Isoeuphorbetin on colon cancer cell lines.

Materials:

-

Colon cancer cell lines (e.g., HCT116, HT-29, SW480, DLD-1)

-

Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

Isoeuphorbetin stock solution (in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[1]

-

DMSO (Dimethyl sulfoxide)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.[1]

-

Treat the cells with various concentrations of Isoeuphorbetin (e.g., 0, 5, 10, 25, 50, 100 µM) and incubate for 48 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[1]

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.[1]

-

Calculate the cell viability as a percentage of the untreated control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol quantifies the percentage of apoptotic and necrotic cells following Isoeuphorbetin treatment.

Materials:

-

Colon cancer cell lines

-

Isoeuphorbetin

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with Isoeuphorbetin at the IC50 concentration for 48 hours.

-

Harvest the cells, including both adherent and floating cells.

-

Wash the cells twice with cold PBS.[2]

-

Resuspend the cells in 1X Binding Buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes in the dark at room temperature.[2][3]

-

Analyze the stained cells by flow cytometry within one hour.[2]

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol determines the effect of Isoeuphorbetin on cell cycle progression.

Materials:

-

Colon cancer cell lines

-

Isoeuphorbetin

-

6-well plates

-

70% cold ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with Isoeuphorbetin at the IC50 concentration for 24 hours.

-

Harvest the cells and wash with PBS.

-

Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing.[4][5]

-

Incubate the fixed cells at 4°C for at least 2 hours.

-

Wash the cells with PBS and resuspend in PI staining solution.[4]

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the cell cycle distribution by flow cytometry.[5]

Western Blot Analysis

This protocol is used to detect changes in the expression of key proteins involved in apoptosis and the Wnt/β-catenin pathway.

Materials:

-

Colon cancer cell lines

-

Isoeuphorbetin

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-Caspase-3, anti-β-catenin, anti-c-Myc, anti-Cyclin D1, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Treat cells with Isoeuphorbetin, lyse them, and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.[6]

-

Block the membrane with blocking buffer for 1 hour at room temperature.[6]

-

Incubate the membrane with primary antibodies overnight at 4°C.[7]

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[7]

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

Quantitative Real-Time PCR (qPCR)

This protocol measures changes in the mRNA expression of target genes.

Materials:

-

Colon cancer cell lines

-

Isoeuphorbetin

-

RNA extraction kit

-

cDNA synthesis kit

-

SYBR Green or TaqMan master mix

-

Gene-specific primers (for Bcl-2, Bax, c-Myc, Cyclin D1, and a housekeeping gene like GAPDH)

-

Real-time PCR system

Procedure:

-

Treat cells with Isoeuphorbetin and extract total RNA.

-

Synthesize cDNA from the extracted RNA.

-

Perform qPCR using SYBR Green or TaqMan chemistry with gene-specific primers.[8]

-

Analyze the relative gene expression using the ΔΔCt method.

Visualizations

Signaling Pathways and Workflows

Caption: Experimental workflow for investigating Isoeuphorbetin's anticancer effects.

Caption: Proposed intrinsic apoptosis pathway induced by Isoeuphorbetin.

Caption: Proposed inhibition of the Wnt/β-catenin pathway by Isoeuphorbetin.

References

- 1. Enhanced apoptosis of HCT116 colon cancer cells treated with extracts from Calotropis gigantea stem bark by starvation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Anticancer effect of dentatin and dentatin-hydroxypropyl-β-cyclodextrin complex on human colon cancer (HT-29) cell line - PMC [pmc.ncbi.nlm.nih.gov]